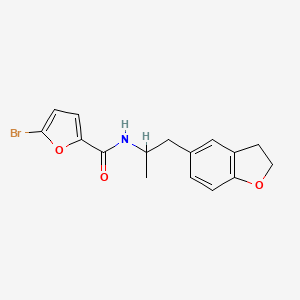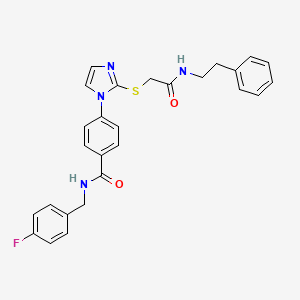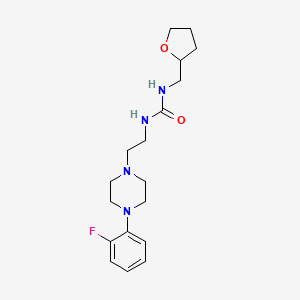![molecular formula C11H17N3O2S B2959321 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide CAS No. 1280978-97-3](/img/structure/B2959321.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as DMMPA, and it is a pyrimidine derivative that has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of DMMPA involves its binding to the adenosine A3 receptor, which leads to the activation of various signaling pathways in the body. This activation results in the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. DMMPA has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DMMPA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the modulation of the immune response. In addition, DMMPA has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. DMMPA has also been studied for its potential use in the treatment of cardiovascular diseases due to its ability to reduce inflammation and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMPA has several advantages for lab experiments, including its high yield of synthesis, its ability to interact with specific receptors in the body, and its potential applications in various fields of medicine and pharmacology. However, DMMPA also has limitations for lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of DMMPA, including its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to determine the safety and efficacy of DMMPA, as well as its potential side effects and interactions with other drugs. In addition, future studies could focus on the development of new synthesis methods for DMMPA and the optimization of its pharmacological properties. Overall, DMMPA has significant potential for use in the field of medicine and pharmacology, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
DMMPA can be synthesized through various methods, including the reaction of 2-amino-4,6-dimethyl-5-thiomethylpyrimidine with N-methoxypropanamide in the presence of a base such as sodium hydride. This method results in the formation of DMMPA with a yield of approximately 70%. Other methods of synthesis include the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with N-methoxypropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
DMMPA has potential applications in the field of medicine and pharmacology due to its ability to interact with specific receptors in the body. Research has shown that DMMPA can bind to the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. DMMPA has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-9(5-6-10(15)14-16-3)8(2)13-11(12-7)17-4/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBNDUAEHDEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2959248.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)
![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)
![1,6-Dimethyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2959257.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)
